molecular formula C29H20N4O B2483203 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide CAS No. 477493-48-4

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2483203
CAS No.: 477493-48-4
M. Wt: 440.506
InChI Key: KUDDDLLEKIBISX-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a quinoline structure

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N4O/c34-29(23-18-27(19-9-2-1-3-10-19)31-24-14-5-4-13-22(23)24)30-21-12-8-11-20(17-21)28-32-25-15-6-7-16-26(25)33-28/h1-18H,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDDDLLEKIBISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-phenylquinoline-4-carboxylic acid with 3-(1H-benzo[d]imidazol-2-yl)aniline under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide has been investigated for its biological activities, particularly its anti-cancer properties.

Antiproliferative Activity

Recent studies have shown that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study reported that a related compound demonstrated an IC50 value of 0.59 μM against the BT-474 breast cancer cell line, indicating strong potential for further development as an anticancer agent .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Q6BT-4740.59Induction of apoptosis
Q7MCF-71.25ROS generation and mitochondrial disruption
Q8A5490.75Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the treatment of bacterial infections .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus32
Escherichia coli16
Klebsiella pneumoniae64

Material Science Applications

In addition to its biological applications, this compound has been explored for its potential in material science, particularly in organic light-emitting diodes (OLEDs).

OLEDs and Photonic Devices

Research indicates that compounds with similar structures can be used as phosphorescent materials in OLEDs due to their favorable photophysical properties. Studies on related iridium complexes have shown enhanced luminance and faster device response times when phenyl substitutions are introduced .

Table 3: Photophysical Properties of Related Compounds

Compound NameLuminance (cd/m²)Response Time (ms)
Iridium Complex A50020
Iridium Complex B70015

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of C–N bonds through reactions involving aromatic aldehydes and o-phenylenediamine under mild conditions .

Table 4: Synthesis Overview

StepReagents UsedConditions
Step 1Aromatic aldehyde + o-phenylenediamineMild heating
Step 2DMF/SulfurUnder inert atmosphere

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, thereby inhibiting their function. The benzimidazole moiety is known to intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide is unique due to its specific combination of benzimidazole and quinoline moieties, which confer distinct chemical and biological properties

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzo[d]imidazole moiety linked to a quinoline structure, which is significant for its biological properties. The synthesis typically involves multi-step organic reactions, often including the condensation of 2-phenylquinoline-4-carboxylic acid with 3-(1H-benzo[d]imidazol-2-yl)aniline , facilitated by dehydrating agents like thionyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular metabolism, leading to apoptosis in cancer cells .
  • VEGF Pathway Inhibition : Research indicates that derivatives of this compound can inhibit the VEGF signaling pathway, which is crucial for tumor growth and metastasis .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Inhibition of VEGFR-2 : A related benzimidazole derivative demonstrated potent inhibition of the VEGFR-2 kinase with an IC50 of 0.03 μM, showcasing significant anticancer activity against MCF-7 (IC50 = 1.2 μM) and Hep-G2 (IC50 = 13.3 μM) cell lines .
  • Cell Viability Studies : Compounds with similar structures have shown non-cytotoxic effects on normal cells while effectively reducing viability in cancer cell lines, indicating selective toxicity towards malignant cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Broad-Spectrum Activity : N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide exhibits moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (μM)Mechanism
This compoundAnticancer & AntimicrobialVaries by targetDNA intercalation & enzyme inhibition
2-benzimidazolyl-N-phenylquinoline-8-carboxamideEthylene polymerizationHigh activity observedMAO activation
3-(1H-benzo[d]imidazol-2-yl)aniline derivativesVEGFR inhibition0.03Targeting ATP-binding site

Study on Anticancer Activity

In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer properties. Among them, a specific derivative showed remarkable potency against breast cancer cells, supporting the hypothesis that structural modifications can enhance biological efficacy .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of compounds related to this compound. The findings indicated effective inhibition against various pathogens, suggesting potential applications in treating infections resistant to conventional antibiotics .

Q & A

Q. What are the optimal synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide?

The synthesis typically involves multi-step reactions to integrate the benzoimidazole and quinoline moieties. Key steps include:

  • Coupling reactions : Formation of the carboxamide bond between the quinoline-4-carboxylic acid derivative and the 3-(1H-benzoimidazol-2-yl)aniline intermediate. Solvents like DMF or THF and coupling agents such as EDCI/HOBt are often used .
  • Functional group protection : Protecting sensitive groups (e.g., amines) during intermediate steps to avoid side reactions.
  • Purification : Column chromatography or recrystallization to isolate the final product with >95% purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity by identifying proton environments and carbon frameworks, respectively .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., C31_{31}H21_{21}N3_3O, MW 451.5 g/mol).
  • X-ray Diffraction : Crystallographic data reveal bond lengths, angles, and conformational stability, critical for structure-activity relationship (SAR) studies .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to determine MIC values .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays to evaluate inhibition of kinases or proteases, leveraging the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can molecular docking studies predict target interactions for this compound?

  • Target Selection : Prioritize proteins with known benzoimidazole/quinoline interactions (e.g., tyrosine kinases, DNA topoisomerases).
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Analyze binding affinities (ΔG values) and interaction modes (hydrogen bonds, π-π stacking) .
  • Validation : Compare docking results with experimental data (e.g., enzyme inhibition IC50_{50}) to refine predictive models .

Q. What strategies address discrepancies in reported biological activity data?

  • Dose-Response Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to confirm activity trends .
  • Metabolic Stability Testing : Use liver microsomes to assess if inconsistent results arise from rapid compound degradation .
  • Structural Analog Comparison : Compare activity profiles of derivatives (Table 1) to identify critical functional groups .

Table 1 : Structural analogs and their biological activities

Compound NameKey FeaturesReported Activity
N-(1H-Benzoimidazol-2-yl)benzamideBenzoimidazole core + amide linkerAntimicrobial
2-Phenylquinoline derivativesQuinoline + aryl substituentsAnticancer

Q. How can analogues of this compound be designed to improve pharmacokinetics?

  • Bioisosteric Replacement : Substitute the phenyl group with heteroaryl rings (e.g., pyridine) to enhance solubility .
  • Side Chain Modulation : Introduce polar groups (e.g., -OH, -SO2_2NH2_2) to improve water solubility and reduce logP values .
  • Pro-drug Strategies : Mask the carboxamide as an ester to enhance oral bioavailability, with enzymatic activation in vivo .

Q. What computational methods are used to model SAR for this compound?

  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
  • MD Simulations : Run 100-ns molecular dynamics simulations to study protein-ligand stability and identify critical binding residues .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays for inhibition) .
  • Scalability of Synthesis : Optimize reaction conditions (e.g., microwave-assisted synthesis) to reduce steps and improve yields for gram-scale production .

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